molecular formula C16H16N4O2 B14469225 N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine CAS No. 65989-49-3

N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine

Cat. No.: B14469225
CAS No.: 65989-49-3
M. Wt: 296.32 g/mol
InChI Key: KXMDFOIFUSVAIW-UHFFFAOYSA-N
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Description

N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of acridine derivatives Acridines are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine typically involves the nitration of acridine derivatives followed by the introduction of the ethane-1,2-diamine moiety. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The subsequent step involves the reaction of the nitrated acridine with N-methyl ethane-1,2-diamine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the acridine ring.

Scientific Research Applications

N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to potential antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and disrupt cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: Another diamine compound with different substituents.

    N,N-diethylethane-1,2-diamine: Similar structure but with ethyl groups instead of methyl and nitro groups.

    Ethenamine, N-methyl-1-(methylthio)-2-nitro-: Contains a nitro group but differs in the overall structure

Uniqueness

N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine is unique due to its specific combination of the acridine ring with a nitro group and ethane-1,2-diamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

65989-49-3

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-methyl-N'-(1-nitroacridin-9-yl)ethane-1,2-diamine

InChI

InChI=1S/C16H16N4O2/c1-17-9-10-18-16-11-5-2-3-6-12(11)19-13-7-4-8-14(15(13)16)20(21)22/h2-8,17H,9-10H2,1H3,(H,18,19)

InChI Key

KXMDFOIFUSVAIW-UHFFFAOYSA-N

Canonical SMILES

CNCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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